molecular formula C22H20N2O3S2 B12157159 N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide

Cat. No.: B12157159
M. Wt: 424.5 g/mol
InChI Key: ZPYLYHUZULRAFS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound with a unique structure that combines elements of thiazoline, thiino, and chroman

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves multiple steps, typically starting with the preparation of the thiazoline and thiino intermediates. These intermediates are then combined with chroman derivatives under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide include other thiazoline, thiino, and chroman derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

The uniqueness of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide lies in its complex structure, which combines multiple heterocyclic elements.

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide

InChI

InChI=1S/C22H20N2O3S2/c1-13-6-8-15(9-7-13)23-18(25)10-24-21-20(29-22(24)26)19-14(12-28-21)11-27-17-5-3-2-4-16(17)19/h2-9,14,19H,10-12H2,1H3,(H,23,25)

InChI Key

ZPYLYHUZULRAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O

Origin of Product

United States

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